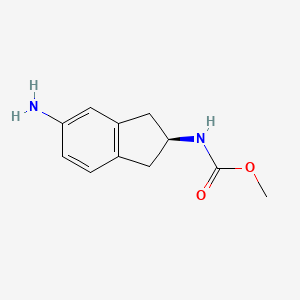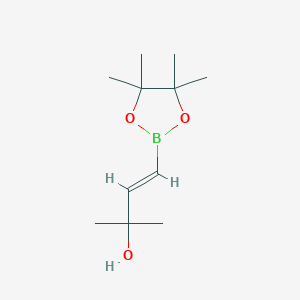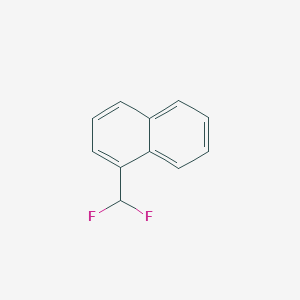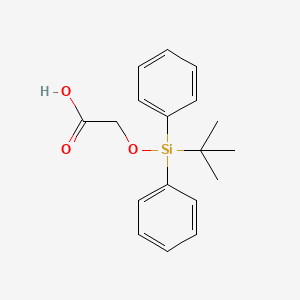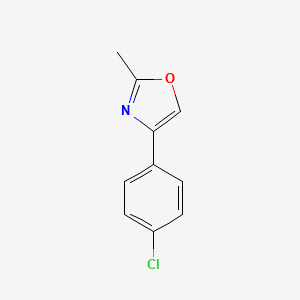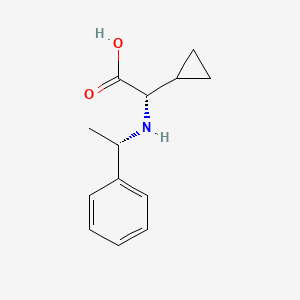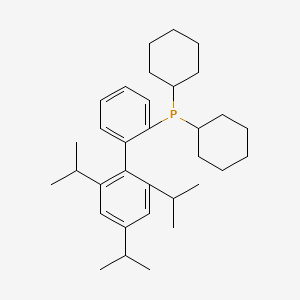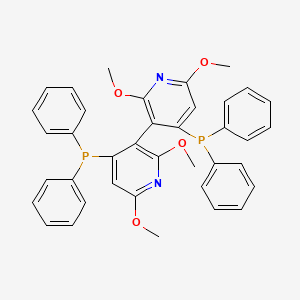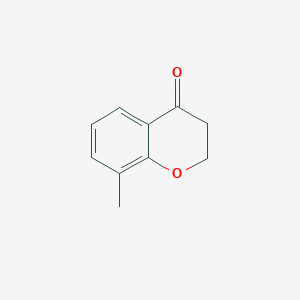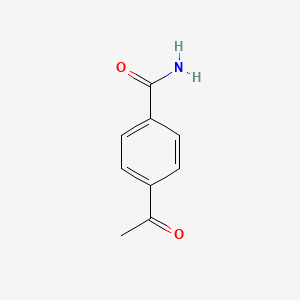
4-Fluoro-1-(triisopropylsilanyl)-7-azaindole
Descripción general
Descripción
Fluorinated compounds, like the one you’re asking about, are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted attention from biologists and chemists . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis
The molecular structure of fluorinated compounds is often analyzed using techniques like X-ray crystallography . The presence of fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions. For example, the electrophilic addition of fluorine to alkenes using F-TEDA-BF4 generates a carbocation prone to trap by any nucleophile in the reaction medium .Physical And Chemical Properties Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens, non-polarizable fluorine does not participate in halogen bonding .Aplicaciones Científicas De Investigación
HIV-1 Inhibitors
4-Fluoro derivatives of azaindoles, like the ones studied in HIV-1 attachment inhibitors, interfere with the interaction of the HIV surface protein gp120 with the host cell receptor CD4, showcasing significant bioavailability and improved pharmaceutical properties while retaining HIV-1 inhibitory profiles (Wang et al., 2003). This research underlines the potential of 4-fluoro-7-azaindole derivatives in the development of novel HIV-1 treatments.
Organic Synthesis and Material Science
The synthesis of highly substituted 7-azaindoles from 2-fluoropyridines showcases the versatility of azaindoles in organic synthesis. This method involves metalation and addition reactions leading to substituted 2-fluoro-3-(2-nitroethyl)pyridines, demonstrating the compound's application in creating highly functionalized azaindoles with high efficiency (Nuhant et al., 2015).
Chemical Bond Activation and Luminescence
7-Azaindole derivatives have been investigated for their use in biological probes, imaging, and materials science. Their coordination chemistry with main group elements and transition metals, along with applications in organic light-emitting diodes (OLEDs) and unusual reactivity toward C-H and C-X bonds, highlights the broad utility of these compounds in both biology and materials science (Zhao & Wang, 2010).
Antiviral Agents for Influenza Treatment
The exploration of 7-azaindole and azaindazole analogues as potential antiviral agents for treating influenza demonstrates the compound's relevance in medicinal chemistry. Early optimization efforts focused on modifications to improve stability against aldehyde oxidase-mediated metabolism, leading to compounds with favorable oral pharmacokinetic profiles and potential as anti-influenza agents (Bandarage et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESANHMKGXGZLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460639 | |
| Record name | 4-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640735-25-7 | |
| Record name | 4-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=640735-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
